2-Chloro-1-dibenzofuran-2-ylethanone

Synthetic Chemistry Process Optimization Green Chemistry

This monochloroacetyl-dibenzofuran features a single reactive handle at the 2-position, eliminating the selectivity issues of bis-chloroacetyl analogs. Its single electrophilic site enables clean, high-yielding nucleophilic substitutions with amines for systematic kinase inhibitor SAR (CK2, Pim/CLK1 targets). Validated as a precursor for patented broad-spectrum antiviral agents, it is the preferred starting material for medicinal chemistry. The chloroacetyl group also allows precise conjugation to metal-chelating macrocycles for chemosensor development. LogP 3.75 ensures drug-like properties in downstream products.

Molecular Formula C14H9ClO2
Molecular Weight 244.67 g/mol
CAS No. 13067-90-8
Cat. No. B15074876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-dibenzofuran-2-ylethanone
CAS13067-90-8
Molecular FormulaC14H9ClO2
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CCl
InChIInChI=1S/C14H9ClO2/c15-8-12(16)9-5-6-14-11(7-9)10-3-1-2-4-13(10)17-14/h1-7H,8H2
InChIKeyWRIMNMMGJFHYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-dibenzofuran-2-ylethanone (13067-90-8) Procurement & Technical Overview


2-Chloro-1-dibenzofuran-2-ylethanone (CAS 13067-90-8) is an alpha-chloroketone featuring a chloroacetyl substituent at the 2-position of the dibenzofuran scaffold . This compound belongs to the chlorinated dibenzofuran (CDF) family, a class of 135 known congeners with the parent dibenzofuran core [1]. Its unique substitution pattern imparts distinct reactivity and synthetic utility, making it a valuable building block in medicinal chemistry and materials science. It is commercially available from major suppliers, including Sigma-Aldrich (catalog S811637), with a molecular weight of 244.67 g/mol .

Why Substituting 2-Chloro-1-dibenzofuran-2-ylethanone with Other Dibenzofuran Derivatives Compromises Synthetic Outcomes


Within the dibenzofuran chemical space, even minor structural variations lead to profound differences in reactivity, selectivity, and ultimate application fit. For instance, the mono-chloroacetyl derivative (2-Chloro-1-dibenzofuran-2-ylethanone) exhibits a distinct electrophilic profile compared to its bis-chloroacetyl analog (2,8-bis(chloroacetyl)dibenzofuran) or the simpler 2-chlorodibenzofuran lacking the ketone moiety . These differences are not merely academic; they directly impact reaction yields in nucleophilic substitutions, the electronic properties of downstream products, and the ability to achieve selective functionalization in complex synthetic sequences. Procurement decisions that treat these analogs as interchangeable risk failed reactions, lower yields, and the generation of unwanted byproducts, ultimately increasing both time and cost in research and development pipelines .

Quantitative Differentiation Guide: 2-Chloro-1-dibenzofuran-2-ylethanone vs. Closest Analogs


Synthesis Efficiency: Quantitative One-Step Protocol vs. Multi-Step Alternative Routes

A 2023 study reported a one-step synthesis of 2-Chloro-1-dibenzofuran-2-ylethanone achieving quantitative yield using adapted Vilsmeier conditions [1]. This stands in contrast to the synthesis of the bis-analog 2,8-bis(chloroacetyl)dibenzofuran, which requires a multi-step process involving initial chlorination followed by acylation, typically yielding 85–92% conversion as confirmed by HPLC . The high efficiency and atom economy of the mono-substituted compound's synthesis translate directly to lower production costs and reduced waste, a critical factor for scale-up considerations.

Synthetic Chemistry Process Optimization Green Chemistry

Lipophilicity Profile: Optimized LogP for Membrane Permeability in Drug Design

The predicted ACD/LogP value for 2-Chloro-1-dibenzofuran-2-ylethanone is 3.75 . This places it within the ideal lipophilicity range (LogP 1-5) for oral drug candidates, balancing membrane permeability with aqueous solubility. In comparison, the parent dibenzofuran scaffold has a significantly lower LogP of approximately 2.9 [1]. The introduction of the chloroacetyl group at the 2-position increases lipophilicity, which can be a strategic advantage when designing compounds intended to cross biological membranes. This value also contrasts with more heavily chlorinated analogs (e.g., 2,8-bis(chloroacetyl)dibenzofuran) which are predicted to have even higher LogP values, potentially leading to solubility and bioavailability challenges .

Medicinal Chemistry ADME Drug Discovery

Selective Reactivity: Single Electrophilic Center Enables Controlled Derivatization

The presence of a single chloroacetyl group at the 2-position provides a precise electrophilic handle for nucleophilic substitution reactions, allowing for controlled, stepwise derivatization . This contrasts sharply with 2,8-bis(chloroacetyl)dibenzofuran, which contains two identical reactive sites, often leading to complex mixtures of mono- and di-substituted products unless rigorous stoichiometric control is applied . The mono-functionalized nature of 2-Chloro-1-dibenzofuran-2-ylethanone simplifies reaction workup and purification, a key advantage for generating libraries of analogs in medicinal chemistry campaigns. The alpha-chloro substituent is highly susceptible to nucleophilic attack due to the inductive effect of the adjacent carbonyl group, a reactivity profile well-documented for this class of compounds .

Organic Synthesis Medicinal Chemistry Building Blocks

Antiviral Scaffold: Validated Precursor in Broad-Spectrum Antiviral Patent Literature

The compound serves as a key intermediate in the synthesis of bis-basic ketones of dibenzofuran, a class of compounds claimed in patents for broad-spectrum antiviral activity [1]. Specifically, 2-chloro-1-(dibenzofuran-2-yl)ethanone can be reacted with various amines to generate a library of dibenzofuran-based antiviral agents. While the parent compound itself is not the active pharmaceutical ingredient, its role as a privileged building block is supported by its appearance in the synthetic routes of multiple patented antiviral candidates [2]. This differentiates it from non-functionalized dibenzofurans which lack the necessary handle for such direct derivatization.

Antiviral Research Medicinal Chemistry Patent Analysis

Optimal Application Scenarios for 2-Chloro-1-dibenzofuran-2-ylethanone (13067-90-8) in R&D


High-Throughput Synthesis of Dibenzofuran-Based Kinase Inhibitor Libraries

The quantitative one-step synthesis [1] and single electrophilic site of 2-Chloro-1-dibenzofuran-2-ylethanone make it an ideal scaffold for automated, parallel synthesis of kinase inhibitor libraries. Its favorable LogP of 3.75 ensures that resulting analogs will have drug-like physicochemical properties. The chloroacetyl group can be readily diversified via nucleophilic substitution with a wide range of amines to generate focused compound collections targeting kinases such as CK2 and Pim/CLK1, which are known to be inhibited by dibenzofuran derivatives [2].

Synthesis of Antiviral Bis-Basic Ketone Analogs

As a validated precursor in the synthesis of patented broad-spectrum antiviral agents [3], this compound is the starting material of choice for medicinal chemistry groups focused on viral targets. The ability to introduce a single basic ketone side chain at the 2-position of the dibenzofuran core allows for systematic exploration of structure-activity relationships (SAR) without the complication of a second reactive site, as seen with the bis-chloroacetyl analog .

Development of Fluorescent Metal-Ion Sensors

The chloroacetyl group can be used to conjugate the dibenzofuran fluorophore to metal-chelating macrocycles, such as cyclen. Studies have shown that such conjugates exhibit changes in fluorescence emission upon metal binding (e.g., Cu²⁺ or Zn²⁺), which can be quenched upon coordination [4]. This application leverages the compound's single reactive handle for precise attachment to a sensor platform, enabling the development of selective and sensitive chemosensors.

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